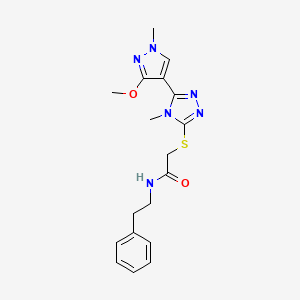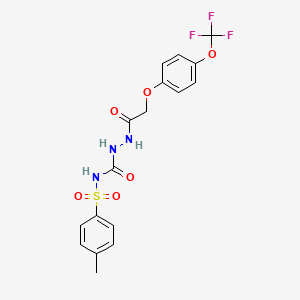![molecular formula C20H19N3O3S B2920337 (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide CAS No. 476462-12-1](/img/structure/B2920337.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound It is characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-8-15(9-5-13)19-22-23-20(27-19)21-18(24)11-7-14-6-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMOABSZSJIDEO-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![4-[3-(Aminomethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2920258.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)
![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)
![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)




